2-Isopropenyl-2-oxazoline
Overview
Description
2-Isopropenyl-2-oxazoline is a versatile compound that has garnered significant interest in various scientific fields. It is a member of the oxazoline family, characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Mechanism of Action
Target of Action
2-Isopropenyl-2-oxazoline (IPO) is a reactive polymer that has been used as a starting material for the construction of more complex structures containing macromolecular components as well as specific molecules or desired functional groups . The primary targets of IPO are thiol and carboxylic group-containing compounds .
Mode of Action
The unique advantages of IPO result from the presence of multiple reactive sites located in the side chains . The reactivity of pendant 2-oxazoline allows selective reactions with thiol and carboxylic group-containing compounds without the presence of any catalyst . This interaction leads to the highly effective ring-opening of the oxazoline pendant rings, and the required modification can be achieved by a simple addition reaction .
Biochemical Pathways
It’s known that ipo can be readily prepared in a controllable manner via several controlled/living polymerization methods . This suggests that IPO may interact with various biochemical pathways depending on the specific molecules or functional groups it is combined with.
Pharmacokinetics
It’s known that ipo is soluble in water and organic solvents , which suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of IPO’s action depend on the specific molecules or functional groups it is combined with. IPO has been demonstrated to be a non-cytotoxic polymer with immunomodulative properties .
Action Environment
The action of IPO can be influenced by environmental factors. For instance, IPO was found to be stable in deionized water (pH 6.9), to have good stability in basic conditions (pH 8 and 9), to be satisfactorily stable in neutral conditions (pH 7.4), and to have moderate to low stability in acidic conditions (decreases drastically from pH 6 to pH 1.2) . These factors can influence IPO’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The reactivity of the pendant 2-oxazoline in 2-Isopropenyl-2-oxazoline allows selective reactions with thiol and carboxylic group-containing compounds without the presence of any catalyst . This property makes it a versatile polymer for biochemical reactions, interacting with various enzymes, proteins, and other biomolecules.
Cellular Effects
This compound has been demonstrated to be a non-cytotoxic polymer with immunomodulative properties . It has been shown to have an impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The reactivity of the pendant 2-oxazoline allows for these interactions.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied, including its stability, degradation, and long-term effects on cellular function .
Transport and Distribution
Its water-soluble nature suggests that it could be readily transported and distributed within biological systems .
Preparation Methods
2-Isopropenyl-2-oxazoline can be synthesized through several methods. One common approach involves the free-radical polymerization of this compound monomers . Additionally, controlled/living polymerization techniques such as living anionic polymerization, atom transfer radical polymerization, reversible addition–fragmentation transfer, and rare earth metal-mediated group transfer polymerization are also employed . These methods allow for precise control over the molecular weight and structure of the resulting polymers.
Industrial production methods often involve the amidation of propionic acid with ethanolamine, followed by dehydration of the resulting amide in the presence of a catalyst . This process yields this compound with high efficiency and purity.
Chemical Reactions Analysis
2-Isopropenyl-2-oxazoline undergoes a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry. Some of the key reactions include:
Oxidation: The compound can be oxidized to form various oxazoline derivatives.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and carboxylic acids . The major products formed from these reactions are often functionalized polymers and advanced materials with specific properties.
Scientific Research Applications
2-Isopropenyl-2-oxazoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Isopropenyl-2-oxazoline is often compared with other oxazoline derivatives such as 2-methyl-2-oxazoline and 2-ethyl-2-oxazoline . While these compounds share similar structural features, this compound is unique due to its higher reactivity and ability to form more complex structures. This makes it particularly valuable in applications requiring precise control over polymer architecture and functionality.
Similar compounds include:
- 2-Methyl-2-oxazoline
- 2-Ethyl-2-oxazoline
- 2-Vinyl-4,4-dimethyl-5-oxazolone
Properties
IUPAC Name |
2-prop-1-en-2-yl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(2)6-7-3-4-8-6/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIQIQPLUVLISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27235-08-1 | |
Record name | Oxazole, 4,5-dihydro-2-(1-methylethenyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27235-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8065086 | |
Record name | Oxazole, 4,5-dihydro-2-(1-methylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10471-78-0 | |
Record name | 2-Isopropenyl-2-oxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10471-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropenyl-2-oxazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010471780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 4,5-dihydro-2-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxazole, 4,5-dihydro-2-(1-methylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOPROPENYL-2-OXAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1222UHN97L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of 2-Isopropenyl-2-oxazoline?
A1: The molecular formula of IPOx is C6H9NO, and its molecular weight is 111.14 g/mol.
Q2: What are the key structural features that make IPOx a valuable building block?
A2: IPOx is a dual-functional monomer, containing both a vinyl group and a reactive 2-oxazoline ring. [] This allows for diverse polymerization strategies and post-polymerization modifications, making it a highly versatile platform for material design. [, ]
Q3: How does the 2-oxazoline ring in IPOx contribute to its reactivity?
A3: The 2-oxazoline ring readily undergoes ring-opening reactions with various nucleophiles, such as thiols and carboxylic acids, even in aqueous solutions. [] This reactivity enables efficient functionalization of IPOx-based polymers without requiring harsh conditions or catalysts. [, ]
Q4: What polymerization methods are effective for IPOx?
A4: IPOx can be polymerized using various methods, including free radical polymerization, living anionic polymerization, living cationic ring-opening polymerization (LCROP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. [, , , ] The choice of method allows for control over polymer architecture, molecular weight, and dispersity. []
Q5: How does the polymerization method influence the properties of the resulting poly(this compound) (PiPOx)?
A5: Different polymerization techniques lead to PiPOx with varying architectures and properties. For instance, living anionic polymerization yields well-defined PiPOx with controlled molecular weights and narrow dispersity, while free radical polymerization allows for the incorporation of comonomers to fine-tune material properties. [, ]
Q6: What are the advantages of using PiPOx in the development of biomaterials?
A6: PiPOx is biocompatible [], hydrophilic [], and its properties can be readily tailored by copolymerization or post-polymerization modification. [, , ] This makes it a promising platform for various biomedical applications, including drug delivery systems, hydrogels, and coatings for medical devices. [, , ]
Q7: Can the thermoresponsive properties of PiPOx-based materials be controlled?
A7: Yes, the lower critical solution temperature (LCST) of PiPOx copolymers can be adjusted by varying the comonomer type and composition. [, ] For example, incorporating hydrophobic moieties generally increases the LCST, while increasing the hydrophilic content lowers it. [] This tunability allows for the design of smart materials with tailored temperature-responsive behavior.
Q8: What is the significance of being able to perform surface-initiated polymerization of IPOx?
A8: Surface-initiated polymerization techniques, such as self-initiated photografting and photopolymerization (SIPGP), enable the creation of well-defined PiPOx brushes on various substrates. [, , , ] This allows for the modification of surface properties, such as wettability, protein adsorption, and cell adhesion. [, ]
Q9: What are some potential applications of IPOx-based materials in drug delivery?
A9: PiPOx-based materials show promise for controlled drug release applications. [] The reactive 2-oxazoline rings allow for the conjugation of therapeutic agents, while the ability to tune the material's properties enables controlled release profiles in response to stimuli like pH or temperature. []
Q10: How can IPOx contribute to the development of advanced biosensing platforms?
A10: The combination of PiPOx brushes with conductive materials like nanocrystalline diamond (NCD) opens possibilities for amperometric biosensors. [] By incorporating specific recognition elements onto the PiPOx brushes, highly sensitive and selective biosensing systems can be developed. []
Q11: What are the future research directions for IPOx and its derivatives?
A11: Future research on IPOx will likely focus on expanding its applications in areas like drug delivery, tissue engineering, and biosensing. [, ] Further exploration of its polymerization kinetics and the development of novel functionalization strategies will be crucial for advancing the field. [, ] Additionally, investigating the long-term stability, biodegradability, and potential toxicity of IPOx-based materials will be essential for ensuring their safe and effective use in biomedical applications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.